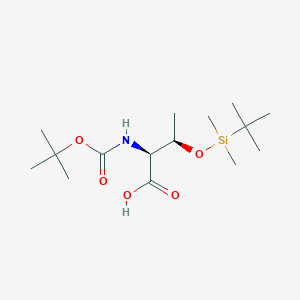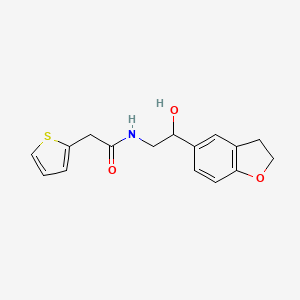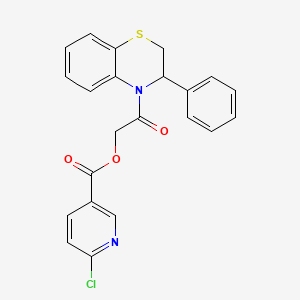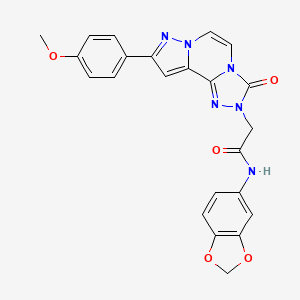![molecular formula C13H8BrCl2NO B2655227 4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol CAS No. 136286-89-0](/img/structure/B2655227.png)
4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C13H8BrCl2NO and a molecular weight of 345.02 .
Synthesis Analysis
This compound is synthesized from the condensation reaction of 2,4-dichloroaniline with salicyladehyde in a 1:1 ratio in the presence of glacial acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a central C6=N2 bond. The dihedral angle between the two substituted phenyl moieties (C1—C2—C3—C4—C5—C6 and C8—C9—C10—C11—C12—C13) is 35.34° . There is an intramolecular O—H⋯N hydrogen bond in the molecular structure of the title compound .Chemical Reactions Analysis
The Schiff base can undergo complexation reactions with copper (II), cobalt (II) as nitrate salts, and with Rhodium (III) as chloride salt to produce three-coordinate metal complexes, with a Schiff base: Metal ion ratio of 2:1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.02 and a molecular formula of C13H8BrCl2NO . It has a brown color and a melting point greater than 350°C .Wissenschaftliche Forschungsanwendungen
Molecular Structure Investigation
Investigations into the molecular structure of derivatives closely related to "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" have utilized crystallographic, spectroscopic, and computational methods. These studies have helped in understanding the tautomerism and aromaticity of the compounds, revealing a preference for the phenol-imine form in solid and solvent media (Kaştaş et al., 2020).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of Schiff base compounds derived from bromosalicylaldehyde and amines containing alkyl halide pendant groups. These compounds have been analyzed using FT-IR and 1H NMR spectroscopy, elemental analysis, thermal studies, and single-crystal X-ray diffraction, providing insights into their structure and bonding nature (Grivani et al., 2013).
Computational Study and Applications
Further studies have extended to the computational analysis and potential applications of these compounds. For example, oxido-vanadium(V) complexes involving derivatives of "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" have been synthesized and characterized, with computational studies supporting the experimental data. These complexes show potential in catalysis due to their structural and electronic properties (Sheikhshoaie et al., 2015).
Catalysis and Sensing Applications
Research has also explored the catalytic activities of complexes derived from "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" and its derivatives. For instance, the catalytic degradation of environmental pollutants and the synthesis of cyclic carbonates from CO2 fixation have been studied, demonstrating the utility of these compounds in environmental remediation and green chemistry (Ikiz et al., 2015). Additionally, Schiff base receptors based on these derivatives have been developed for the naked-eye detection of hydrogen carbonate ions in aqueous media, showing promise for analytical applications (Naderi et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-[(2,4-dichlorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEZBEZNZSHTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine](/img/structure/B2655151.png)

![N-[4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2655154.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide](/img/structure/B2655157.png)




![7-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2655166.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2655167.png)